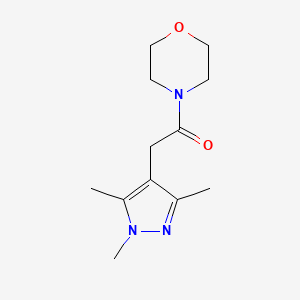
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide, also known as MCC, is a synthetic compound that has been widely used in scientific research. MCC is a cyclopropane derivative that is structurally similar to other compounds used in pharmaceuticals, such as ibuprofen and naproxen.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments is its relative ease of synthesis. N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new synthetic methods for N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide that may improve its solubility and other properties. Another area of interest is the development of new derivatives of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide that may have improved biological activities. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzonitrile with ethyl diazoacetate to form a cyclopropane ring. The resulting compound is then treated with methylamine to produce N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide. The synthesis of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been used in a variety of scientific research applications, including as a tool to study the effects of cyclopropane derivatives on biological systems. N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a variety of biological activities, including anti-inflammatory and analgesic effects. It has also been used as a model compound to study the metabolism of cyclopropane derivatives in vivo.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-6-8(7)11(14)13-10-5-3-2-4-9(10)12/h2-5,7-8H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGCSWMUCBRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)

![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)


![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)



